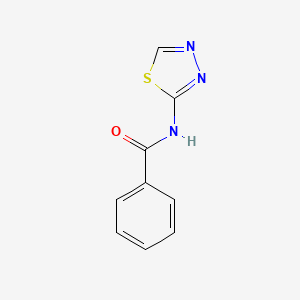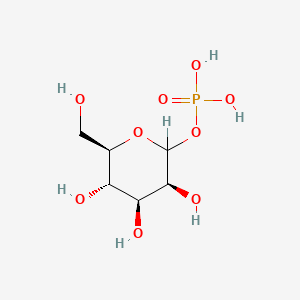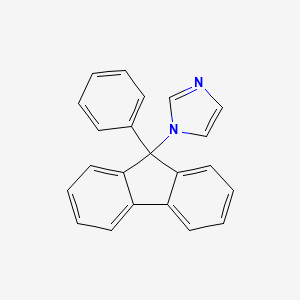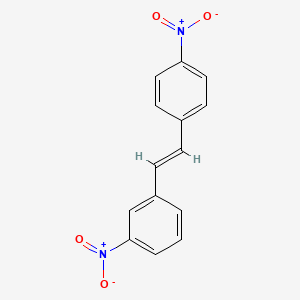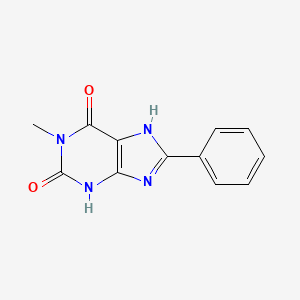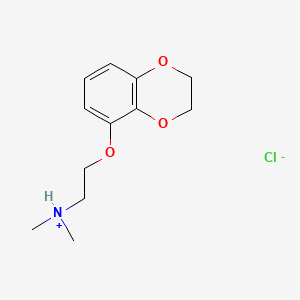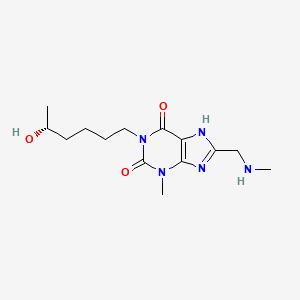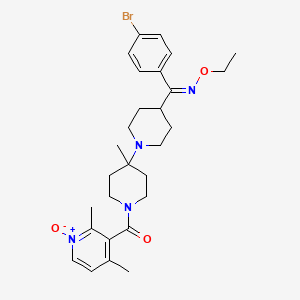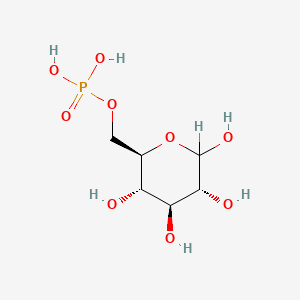
Glucose 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucose-6-Phosphate is a glucose sugar phosphorylated at the hydroxy group on carbon 6. This compound plays a crucial role in cellular metabolism, acting as an intermediate in several metabolic pathways, including glycolysis and the pentose phosphate pathway . It is commonly found in cells, where it is involved in energy production and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucose-6-Phosphate is synthesized within cells through the phosphorylation of glucose on the sixth carbon. This reaction is catalyzed by the enzyme hexokinase in most cells and by glucokinase in liver cells . The reaction consumes one equivalent of adenosine triphosphate (ATP) and produces adenosine diphosphate (ADP) as a byproduct .
Industrial Production Methods: Industrial production of Glucose-6-Phosphate can be achieved through enzymatic biosynthesis. One method involves the use of Escherichia coli glucokinase and Saccharomyces cerevisiae hexokinase for the phosphorylation reaction, coupled with Pseudomonas aeruginosa polyphosphate kinase 2 for ATP regeneration . This process can achieve high conversion rates and yields of Glucose-6-Phosphate.
Chemical Reactions Analysis
Types of Reactions: Glucose-6-Phosphate undergoes several types of chemical reactions, including oxidation, reduction, and isomerization. One notable reaction is its oxidation to 6-phosphogluconate by the enzyme glucose-6-phosphate dehydrogenase .
Common Reagents and Conditions:
Isomerization: Glucose-6-Phosphate can be isomerized to fructose-6-phosphate by the enzyme glucose-6-phosphate isomerase.
Major Products:
6-Phosphogluconate: Formed during the oxidation of Glucose-6-Phosphate.
Fructose-6-Phosphate: Formed during the isomerization of Glucose-6-Phosphate.
Scientific Research Applications
Glucose-6-Phosphate has numerous applications in scientific research:
Mechanism of Action
Glucose-6-Phosphate exerts its effects by participating in various metabolic pathways. In glycolysis, it is converted to fructose-6-phosphate by glucose-6-phosphate isomerase . In the pentose phosphate pathway, it is oxidized to 6-phosphogluconate by glucose-6-phosphate dehydrogenase, producing NADPH, which is essential for biosynthetic reactions .
Comparison with Similar Compounds
Fructose-6-Phosphate: An isomer of Glucose-6-Phosphate involved in glycolysis.
6-Phosphogluconate: A product of the oxidation of Glucose-6-Phosphate in the pentose phosphate pathway.
Uniqueness: Glucose-6-Phosphate is unique due to its central role in multiple metabolic pathways, including glycolysis and the pentose phosphate pathway. Its ability to be converted into various other compounds makes it a versatile and essential metabolite in cellular metabolism .
Properties
CAS No. |
299-31-0 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-GASJEMHNSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
56-73-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



